molecular formula C31H20N2O5 B11713517 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

Cat. No.: B11713517
M. Wt: 500.5 g/mol
InChI Key: ILYFWFZBKVETBE-UHFFFAOYSA-N
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Description

2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride to form N-benzylphthalimide. This intermediate is then subjected to further reactions involving benzyl bromide and base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
  • 2-Benzyl-5-phenyl-1,3,4-oxadiazole
  • 2-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide

Uniqueness

Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C31H20N2O5

Molecular Weight

500.5 g/mol

IUPAC Name

2-benzyl-5-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O5/c34-27(21-11-13-23-25(15-21)30(37)32(28(23)35)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)31(38)33(29(24)36)18-20-9-5-2-6-10-20/h1-16H,17-18H2

InChI Key

ILYFWFZBKVETBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6

Origin of Product

United States

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